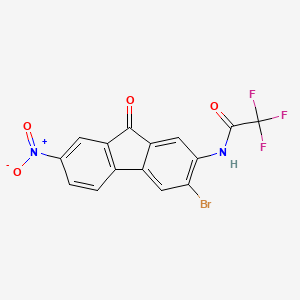
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a fluorenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: can be compared with other fluorenone derivatives, such as:
Fluorenone: Lacks the bromine, nitro, and trifluoromethyl groups, making it less reactive and less versatile.
3-bromo-7-nitrofluorenone: Similar but lacks the trifluoromethyl group, affecting its chemical properties and applications.
2,2,2-trifluoroacetamide: Contains the trifluoromethyl group but lacks the fluorenone core, resulting in different reactivity and applications.
The unique combination of functional groups in acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1785-26-8 |
|---|---|
Molekularformel |
C15H6BrF3N2O4 |
Molekulargewicht |
415.12 g/mol |
IUPAC-Name |
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H6BrF3N2O4/c16-11-4-8-7-2-1-6(21(24)25)3-9(7)13(22)10(8)5-12(11)20-14(23)15(17,18)19/h1-5H,(H,20,23) |
InChI-Schlüssel |
QVRNQSYEJCXCRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















